ERK2-IN-3

ERK2 Conformation-Selective Inhibitor MAPK Pathway

Standard ERK1/2 inhibitors cannot distinguish catalytic from noncatalytic ERK2 functions, creating a critical gap in MAPK pathway research. ERK2-IN-3 (CAS 1415050-57-5) is a conformation-selective, ATP-competitive ERK2 inhibitor that uniquely stabilizes specific ATP-binding site conformations for precise functional dissection. • 120-fold selectivity for ERK2 DS1 mutant (IC50=42 nM) over WT (IC50=5 μM) • Uniquely enhances DUSP6 phosphatase activity - not achievable with ulixertinib or SCH772984 • Essential chemical probe for noncatalytic ERK2 function and drug resistance studies ≥98% purity; ambient shipping; global delivery.

Molecular Formula C26H21F3N4O
Molecular Weight 462.5 g/mol
Cat. No. B12379895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameERK2-IN-3
Molecular FormulaC26H21F3N4O
Molecular Weight462.5 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=CC4=CN=C(N=C4C=C3)NC5CC5
InChIInChI=1S/C26H21F3N4O/c1-15-5-7-21(31-24(34)17-3-2-4-19(12-17)26(27,28)29)13-22(15)16-6-10-23-18(11-16)14-30-25(33-23)32-20-8-9-20/h2-7,10-14,20H,8-9H2,1H3,(H,31,34)(H,30,32,33)
InChIKeyBYBFDHQBBWQPTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ERK2-IN-3: A Conformation-Selective ERK2 Inhibitor for Precise MAPK Pathway Control in Research Procurement


ERK2-IN-3 (compound 2) is a conformation-selective, ATP-competitive inhibitor of the extracellular signal-regulated kinase 2 (ERK2) [1]. It belongs to a unique class of kinase inhibitors that stabilize specific ATP-binding site conformations to modulate both the catalytic and noncatalytic functions of its target [1]. Its primary mechanism involves the inhibition of the phosphorylation of the activation loop of ERK2, a critical step in the MAPK signaling cascade [1].

Why ERK2-IN-3 Cannot Be Substituted by a Generic ERK1/2 Inhibitor: Critical Differences in Potency and Conformational Control


Substituting ERK2-IN-3 with a generic ERK1/2 inhibitor like ulixertinib or SCH772984 is scientifically unsound due to profound differences in binding mechanism and potency. While many clinical-stage ERK1/2 inhibitors exhibit low nanomolar IC50 values, ERK2-IN-3 displays a unique selectivity for the DS1 mutant of ERK2 (IC50 = 42 nM) over the wild-type (IC50 = 5 μM), a profile not observed with other compounds [1]. This ~120-fold difference in potency highlights its distinct conformational selectivity, which allows for precise modulation of ERK2's noncatalytic functions, such as its interaction with the phosphatase DUSP6, a capability not shared by other ATP-competitive inhibitors [1]. This mechanistic specificity makes ERK2-IN-3 an essential tool for dissecting ERK2's noncatalytic roles, for which other ERK1/2 inhibitors are unsuitable.

Quantitative Evidence Guide for ERK2-IN-3: Validated Differentiation Data for Research Selection


ERK2-IN-3 Exhibits ~120-Fold Selectivity for a Mutant ERK2 Conformation Over Wild-Type, a Property Not Found in Common ERK1/2 Inhibitors

ERK2-IN-3 inhibits the phosphorylation of the ERK2 DS1 mutant activation loop with an IC50 of 42 nM, while its potency against the wild-type (WT) protein is significantly weaker at 5 μM. This ~120-fold difference in potency is a direct consequence of the compound's conformation-selective binding mechanism. In contrast, commonly used ERK1/2 inhibitors like ulixertinib (BVD-523) and SCH772984 do not show this differential potency and inhibit both WT and mutant forms with low nanomolar IC50 values [1][2]. This data is derived from in vitro kinase assays.

ERK2 Conformation-Selective Inhibitor MAPK Pathway

ERK2-IN-3 Modulates Noncatalytic ERK2 Function by Allosterically Activating the Phosphatase DUSP6

Unlike most ATP-competitive kinase inhibitors that simply block phosphotransferase activity, ERK2-IN-3 has been shown to modulate a critical noncatalytic function of ERK2: its ability to allosterically activate the MAPK phosphatase DUSP6. In experimental assays, binding of ERK2-IN-3 to ERK2 enhanced the phosphatase activity of DUSP6 [1]. This functional outcome is a direct result of the specific conformational state stabilized by ERK2-IN-3 and is not observed with other ERK2 inhibitors, such as VX-11e or compound 2507-8, which bind to different conformations [1][2].

ERK2 Noncatalytic Function DUSP6

ERK2-IN-3 Provides a Tool to Dissect the Relationship Between ATP-Binding Site Conformation and Regulatory Interactions

The study by Hari et al. (2014) demonstrates that ERK2-IN-3, by stabilizing an alternative conformation of the ERK2 ATP-binding site, differentially modulates the kinase's interaction with upstream activators and deactivating phosphatases [1]. This contrasts with other inhibitors like VX-11e, which bind to a different conformation and have distinct effects on these regulatory interactions [1]. While the precise quantitative changes in binding affinity (Kd) for these protein-protein interactions are not reported, the qualitative differences in functional outcomes (e.g., DUSP6 activation) underscore the compound's value as a conformational probe [1].

ERK2 Conformational Plasticity Kinase Regulation

Optimal Application Scenarios for ERK2-IN-3: Translating Its Unique Differentiation into Research Value


Probing ERK2 Noncatalytic Functions in Signal Transduction

ERK2-IN-3 is uniquely suited for studies investigating the noncatalytic roles of ERK2, such as its function as a scaffold or allosteric activator of other enzymes. Its demonstrated ability to enhance DUSP6 phosphatase activity, a property not shared by other ERK2 inhibitors, makes it an essential reagent for these experiments [1]. Researchers can use ERK2-IN-3 to dissect the contribution of ERK2's conformational state to downstream signaling events independent of its kinase activity.

Investigating ERK2 Conformational Dynamics and Drug Resistance

The ~120-fold selectivity of ERK2-IN-3 for the ERK2 DS1 mutant over the wild-type protein provides a powerful tool for studying the role of specific ERK2 conformations in disease models [1]. This is particularly relevant in cancer research, where mutations in ERK2 or upstream regulators can alter its conformational landscape. ERK2-IN-3 can be used to explore how these conformational changes affect inhibitor sensitivity and contribute to drug resistance, a line of inquiry not feasible with non-selective ERK1/2 inhibitors.

Chemical Biology Studies on MAPK Pathway Regulation

ERK2-IN-3 serves as a critical chemical probe for studying the complex regulatory network of the MAPK pathway. Its ability to differentially modulate ERK2's interactions with upstream activators and phosphatases allows researchers to map the conformational requirements for these interactions [1]. This application is essential for basic research aiming to understand the nuanced control of MAPK signaling, providing insights that could inform the development of next-generation therapeutics.

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